Chlorure de 3,5-bis(trifluorométhyl)phénylacétyle

Vue d'ensemble

Description

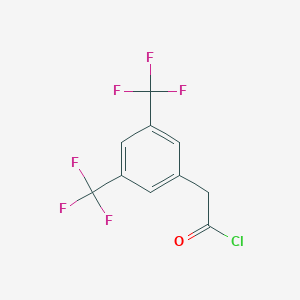

3,5-Bis(trifluoromethyl)phenylacetyl chloride is an organic compound with the molecular formula C10H5ClF6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetyl chloride group. This compound is known for its high reactivity and is used in various chemical synthesis processes.

Applications De Recherche Scientifique

Applications Overview

-

Organic Synthesis

- Building Block : 3,5-Bis(trifluoromethyl)phenylacetyl chloride serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its trifluoromethyl groups enhance the lipophilicity and metabolic stability of the resulting molecules, making it valuable in drug design .

- Reagent in Reactions : It is employed in acylation reactions, where it acts as an acyl chloride to introduce acyl groups into organic compounds. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

-

Medicinal Chemistry

- Drug Development : The compound has been investigated for its potential use in developing new therapeutic agents. Its unique structure allows for modifications that can lead to improved efficacy and selectivity of drug candidates .

- Fluorinated Drugs : The incorporation of trifluoromethyl groups into drug molecules can significantly alter their pharmacokinetic properties, making them more effective against various diseases.

- Material Science

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A research study demonstrated the use of 3,5-bis(trifluoromethyl)phenylacetyl chloride as an acylating agent in synthesizing a series of fluorinated anti-inflammatory drugs. The presence of trifluoromethyl groups was shown to improve the compounds' potency and reduce side effects compared to non-fluorinated analogs.

Case Study 2: Development of Agrochemicals

In agricultural chemistry, this compound has been utilized to synthesize novel herbicides that exhibit enhanced activity against resistant weed species. The trifluoromethyl group contributes to the herbicide's effectiveness by altering its interaction with target enzymes in plants.

Mécanisme D'action

Target of Action

This compound is provided to early discovery researchers as part of a collection of unique chemicals . Therefore, the specific targets and their roles are still under investigation.

Mode of Action

It has been used in the synthesis of covalent organic frameworks . These frameworks have been used in Li–S batteries as porous crystalline materials to suppress the shuttle effect .

Biochemical Pathways

Its use in the synthesis of covalent organic frameworks suggests it may play a role in energy storage and conversion processes .

Result of Action

Its role in the synthesis of covalent organic frameworks suggests it may contribute to the structural integrity and performance of these materials .

Action Environment

The action environment of 3,5-Bis(trifluoromethyl)phenylacetyl chloride can influence its efficacy and stability . For instance, the efficiency of production of certain compounds was enhanced by limiting the oxygen supply .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenylacetyl chloride typically involves the chlorination of 3,5-Bis(trifluoromethyl)phenylacetic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:

[ \text{3,5-Bis(trifluoromethyl)phenylacetic acid} + \text{SOCl}_2 \rightarrow \text{3,5-Bis(trifluoromethyl)phenylacetyl chloride} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of 3,5-Bis(trifluoromethyl)phenylacetyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Bis(trifluoromethyl)phenylacetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form 3,5-Bis(trifluoromethyl)phenylacetic acid.

Reduction: The compound can be reduced to form 3,5-Bis(trifluoromethyl)phenylacetaldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: The reaction is performed in aqueous conditions, often with a base such as sodium hydroxide to neutralize the hydrochloric acid formed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

Amides and Esters: Formed through nucleophilic substitution reactions.

3,5-Bis(trifluoromethyl)phenylacetic acid: Formed through hydrolysis.

3,5-Bis(trifluoromethyl)phenylacetaldehyde: Formed through reduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Bis(trifluoromethyl)benzoyl chloride

- 3,5-Bis(trifluoromethyl)phenylacetonitrile

- 3,5-Bis(trifluoromethyl)benzylamine

- 3,5-Bis(trifluoromethyl)aniline

Uniqueness

3,5-Bis(trifluoromethyl)phenylacetyl chloride is unique due to the presence of both the acetyl chloride group and the trifluoromethyl groups. This combination imparts high reactivity and stability, making it a valuable intermediate in organic synthesis. The trifluoromethyl groups also enhance the lipophilicity and metabolic stability of the compounds derived from it, which is particularly useful in pharmaceutical applications.

Activité Biologique

3,5-Bis(trifluoromethyl)phenylacetyl chloride is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3,5-Bis(trifluoromethyl)phenylacetyl chloride has the following chemical formula: C10H6ClF6O. The presence of two trifluoromethyl groups enhances its lipophilicity and biological activity by improving membrane permeability and interaction with biological targets.

The mechanism of action of 3,5-bis(trifluoromethyl)phenylacetyl chloride involves several biochemical pathways:

- Interaction with Proteins : The trifluoromethyl groups can form hydrogen bonds and hydrophobic interactions with protein targets, influencing their activity.

- Enzyme Inhibition : Compounds containing this motif have shown potential in inhibiting various enzymes involved in critical biological processes, including those related to cancer and bacterial resistance.

- Modulation of Signaling Pathways : Research indicates that this compound may affect G-protein coupled receptor signaling pathways, altering cellular responses to external stimuli .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenylacetyl chloride exhibit significant antimicrobial activity against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.5 µg/mL against resistant strains such as Staphylococcus aureus (including MRSA) and Enterococcus species .

- Biofilm Eradication : Certain compounds derived from this structure effectively disrupt biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .

Anticancer Activity

The compound has also been explored for its anticancer properties:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., A549, HCT116) indicate that some derivatives exhibit IC50 values lower than standard chemotherapeutics like Doxorubicin. For example, specific compounds showed IC50 values ranging from 17.8 to 44.4 µM against various cancer types .

- Mechanisms of Action : The anticancer effects are attributed to the down-regulation of key oncogenes (e.g., EGFR, KRAS) and tumor suppressor genes (e.g., TP53) in treated cells .

Case Studies

- Antimicrobial Efficacy :

-

Anticancer Potential :

- Another research effort focused on the synthesis and evaluation of various trifluoromethyl-substituted compounds for their anticancer activity. The findings revealed significant cytotoxic effects on multiple cancer cell lines, highlighting the potential for these compounds in therapeutic applications .

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C10H6ClF6O |

| Antimicrobial MIC (against MRSA) | As low as 0.5 µg/mL |

| Anticancer IC50 (A549 cells) | 22.4 µM |

| Mechanism | Enzyme inhibition, protein interaction |

Propriétés

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF6O/c11-8(18)3-5-1-6(9(12,13)14)4-7(2-5)10(15,16)17/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVPYLZQEFOTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381295 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174083-39-7 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.